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molecular formula C9H12N2O B3055102 N-(2-(Pyridin-2-yl)ethyl)acetamide CAS No. 6304-22-9

N-(2-(Pyridin-2-yl)ethyl)acetamide

Cat. No. B3055102
M. Wt: 164.2 g/mol
InChI Key: ITPOTYPCMARYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05208247

Procedure details

The title compound is prepared by the procedure of Example 12 using 25 g of 2-(2-aminoethyl)pyridine, 22.2 ml of acetic anhydride, 2.57 g of 4-dimethylaminopyridine and 100 ml of pyridine. The residue is purified by column chromatography (silica gel:20% methyl alcohol/ethyl acetate) to give 7.5 g of desired product as a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.2 mL
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:3][CH2:2][NH:1][C:10](=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NCCC1=NC=CC=C1
Name
Quantity
22.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2.57 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel:20% methyl alcohol/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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